molecular formula C17H21N3O5S B2433109 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034576-67-3

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2433109
CAS No.: 2034576-67-3
M. Wt: 379.43
InChI Key: UYBDUBMNPQPURQ-UHFFFAOYSA-N
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Description

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034576-67-3) is a chemical compound with the molecular formula C17H21N3O5S and a molecular weight of 379.43 g/mol. This pyrimidine-sulfonamide hybrid is of significant interest in anticancer research, particularly in the development of novel hybrid molecules that incorporate different molecular entities with distinct modes of action into a single structure . Pyrimidine-sulfonamide hybrids represent a promising approach in contemporary drug discovery, as they can simultaneously act on different targets in cancer cells, potentially leading to reduced side effects, minimized drug-drug interactions, improved pharmacokinetics, and the ability to overcome drug resistance compared to conventional chemotherapeutics . The integration of the pyrimidine scaffold, a privileged structure in medicinal chemistry known to inhibit various cancer targets like CDKs, DHFR, and EGFR, with the sulfonamide moiety, a key pharmacophore in carbonic anhydrase inhibitors, creates a multifunctional candidate for investigating new cancer therapeutics . Researchers can utilize this compound to explore its potential antiproliferative effects and mechanisms of action in various cancer cell lines. The compound is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-23-15-7-6-14(11-16(15)24-2)26(21,22)20-10-3-5-13(12-20)25-17-18-8-4-9-19-17/h4,6-9,11,13H,3,5,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBDUBMNPQPURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3,4-Dimethoxyphenylsulfonyl Group: This step involves sulfonylation of the piperidine intermediate using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Pyrimidine Ring: The final step is the coupling of the sulfonylated piperidine with a pyrimidine derivative, often facilitated by a nucleophilic substitution reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It may also serve as a scaffold for the design of enzyme inhibitors.

Medicine

In medicinal chemistry, 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)benzene
  • 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)thiazole

Uniqueness

Compared to similar compounds, 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine offers a unique combination of structural features that enhance its reactivity and potential applications. The presence of both the sulfonyl group and the pyrimidine ring allows for a broader range of chemical modifications and interactions, making it a more versatile compound for research and industrial applications.

Biological Activity

The compound 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine represents a novel structure in medicinal chemistry, characterized by its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H21N3O4S
  • Molecular Weight : 383.5 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance:

CompoundMIC (µg/mL)MBC/MFC (µg/mL)Activity
7b0.22 - 0.25-Highly active against Staphylococcus aureus
10--Moderate activity against tested pathogens

The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit the growth of bacteria, including resistant strains .

Anticancer Activity

In vitro studies have shown that the compound can inhibit cancer cell proliferation. Specific derivatives have demonstrated cytotoxic effects against various cancer cell lines, leading to further investigations into their potential as therapeutic agents.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can modulate receptor activity, potentially altering signaling pathways critical for cellular proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several derivatives, finding that compound 7b showed the most potent activity against Staphylococcus aureus with an MIC as low as 0.22 µg/mL .
  • Cytotoxicity in Cancer Cells :
    • In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines, suggesting a promising avenue for anticancer drug development .

Q & A

Basic: What are the critical synthetic steps for 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can reaction conditions be optimized?

Answer:
The synthesis involves sequential functionalization of the piperidine and pyrimidine cores. Key steps include:

  • Sulfonylation : Coupling 3,4-dimethoxyphenyl sulfonyl chloride to the piperidine ring under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
  • Etherification : Reacting the sulfonylated piperidine with a pyrimidine derivative via nucleophilic substitution, requiring catalysts like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF) .
  • Optimization : Adjusting reaction temperature (40–60°C for sulfonylation), solvent polarity (DMF for enhanced nucleophilicity), and catalyst loading (1.2–1.5 eq. of base) to achieve >80% yield .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies protons and carbons in the piperidine (δ 2.5–3.5 ppm for CH₂ groups) and pyrimidine (δ 8.0–8.5 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals from the sulfonyl and dimethoxyphenyl groups .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 434.12) and fragmentation patterns matching the sulfonyl-piperidine linkage .
  • X-ray Crystallography (if available): Validates stereochemistry and bond angles in the solid state .

Advanced: How do structural modifications at the piperidine or pyrimidine moieties affect biological activity, and how can contradictory SAR data be resolved?

Answer:

  • Piperidine Modifications :
    • Sulfonyl Group Replacement : Replacing 3,4-dimethoxyphenyl with a chloro-substituted phenyl (e.g., 5-chloro-2-methoxyphenyl) increases enzymatic inhibition but reduces solubility .
    • Oxy Linker Optimization : Shortening the ether chain between piperidine and pyrimidine enhances target binding affinity (e.g., IC₅₀ reduction from 120 nM to 45 nM) .
  • Pyrimidine Modifications : Fluorination at the 5-position improves metabolic stability but may introduce off-target effects .
  • Resolving SAR Contradictions : Use multivariate analysis (e.g., PCA) to decouple electronic effects (e.g., sulfonyl group electron-withdrawing properties) from steric contributions in activity assays .

Advanced: What strategies address solubility limitations during in vitro assays for this compound?

Answer:

  • Salt Formation : Converting the free base to a dihydrochloride salt (as seen in analogous pyrimidine derivatives) increases aqueous solubility by >10-fold .
  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin-based formulations to maintain solubility without disrupting assay conditions .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) that enhance solubility and are cleaved in vivo .

Advanced: How can computational methods predict target interactions, and what experimental validation is required?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to kinases or GPCRs, focusing on sulfonyl group interactions with catalytic lysine residues (e.g., ΔG < −9 kcal/mol indicates high affinity) .
  • MD Simulations : Run 100-ns trajectories to assess complex stability (RMSD < 2 Å) and identify key hydrogen bonds (e.g., between pyrimidine and Asp86 in a kinase active site) .
  • Experimental Validation :
    • SPR/BLI : Measure binding kinetics (kₒₙ/kₒff) to confirm computational predictions .
    • Mutagenesis : Introduce point mutations (e.g., Lys→Ala) to disrupt predicted interactions and quantify activity loss .

Advanced: How do competing reaction pathways impact the yield of the sulfonylation step, and how are they mitigated?

Answer:

  • Competing Pathways :
    • Hydrolysis : Excess moisture leads to sulfonic acid byproducts.
    • Di-sulfonylation : Overloading sulfonyl chloride causes bis-adduct formation.
  • Mitigation Strategies :
    • Moisture Control : Use molecular sieves or anhydrous solvents (e.g., distilled DCM) .
    • Stoichiometry : Limit sulfonyl chloride to 1.1 eq. and monitor reaction progress via TLC (Rf 0.5 in EtOAc/hexane) .
    • Temperature : Maintain 0–5°C during sulfonyl chloride addition to slow down side reactions .

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